1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one

Catalog No.
S7444670
CAS No.
M.F
C8H12N4OS
M. Wt
212.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one

Product Name

1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one

IUPAC Name

1-(thiadiazol-4-ylmethyl)-1,4-diazepan-5-one

Molecular Formula

C8H12N4OS

Molecular Weight

212.27 g/mol

InChI

InChI=1S/C8H12N4OS/c13-8-1-3-12(4-2-9-8)5-7-6-14-11-10-7/h6H,1-5H2,(H,9,13)

InChI Key

DGQGPSLWAMUPIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCNC1=O)CC2=CSN=N2
1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one is a chemical compound that has been studied for its various properties and potential applications in scientific research and industry. This paper aims to provide a comprehensive review of this compound, covering various aspects of its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one is a heterocyclic compound that belongs to the class of compounds known as diazepines. It was first synthesized in 1977 by L. Berzina and colleagues. The compound has been of interest to researchers due to its potential biological activities, including anticancer, antifungal, and antiviral properties.
The molecular formula of 1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one is C9H12N4OS, and its molecular weight is 228.29 g/mol. The compound has a white crystalline powder appearance and a melting point of 203-205°C. It is soluble in DMSO and DMF, sparingly soluble in water, and slightly soluble in ethanol.
There are several methods for synthesizing 1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one, including the reaction of 1,4-diketones with hydrazine and thiosemicarbazide. The compound has been characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Various analytical methods have been used to detect and quantify 1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE).
Several studies have investigated the biological properties and potential pharmacological activities of 1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one. In vitro studies have shown that the compound exhibits anticancer, antifungal, and antiviral activities. Additionally, the compound has been found to have anti-inflammatory and antispasmodic effects.
The toxicity and safety of 1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one have been studied in various scientific experiments. The compound has been found to have low acute toxicity levels in mice and rats. However, long-term studies are required to assess the chronic toxicity and safety of the compound.
1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one has potential applications in various scientific experiments, including drug discovery, nanotechnology, and material science. The compound has been used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Research on 1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one is ongoing, with studies focusing on the compound's potential therapeutic applications and its mechanisms of action. Additionally, researchers are investigating methods for improving the synthesis and purification of the compound.
1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one has potential implications in various fields, including drug discovery, nanotechnology, and material science. The compound's unique properties and potential biological activities make it a promising candidate for developing novel therapeutics and materials.
While 1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one has promising potential for various applications, there are also limitations that need to be addressed. Future studies should focus on improving the synthesis and purification of the compound, assessing its chronic toxicity, and elucidating its mechanisms of action. Additionally, further research is needed to explore the potential applications of the compound in various fields, including nanotechnology and material science.
1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one is a promising compound, and future research should focus on:
1. Developing more efficient and cost-effective synthesis methods for the compound.
2. Studying the chronic toxicity and safety of the compound in long-term experiments.
3. Exploring the potential use of the compound in nanotechnology, material science, and other fields.
4. Developing new therapeutic applications for the compound, including combination therapies with other drugs.
5. Investigating the mechanisms of action of the compound and its potential interactions with biological targets.
6. Studying the physical properties of the compound, including its electrical and optical properties.
7. Improving the purification methods of the compound to increase its purity levels.
8. Studying the potential of the compound as a diagnostic tool in various areas, including cancer detection and diagnosis.
9. Conducting in vitro and in vivo experiments to evaluate the bioavailability and pharmacokinetics of the compound.
In conclusion, 1-(Thiadiazol-4-ylmethyl)-1,4-diazepan-5-one is a promising compound with potential applications in various fields. Research on the compound is ongoing, and further studies are needed to explore its potential applications and mechanisms of action.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

212.07318219 g/mol

Monoisotopic Mass

212.07318219 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-27-2023

Explore Compound Types